![molecular formula C16H17NO B14191246 1-[4'-(Dimethylamino)[1,1'-biphenyl]-2-yl]ethan-1-one CAS No. 922529-77-9](/img/structure/B14191246.png)
1-[4'-(Dimethylamino)[1,1'-biphenyl]-2-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4’-(Dimethylamino)[1,1’-biphenyl]-2-yl]ethan-1-one is an organic compound with the molecular formula C16H17NO. It is known for its applications in various fields, including chemistry, biology, and industry. The compound features a biphenyl structure with a dimethylamino group and an ethanone moiety, making it a versatile molecule for different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4’-(Dimethylamino)[1,1’-biphenyl]-2-yl]ethan-1-one typically involves the following steps:
Formation of Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.
Formation of Ethanone Moiety: The ethanone moiety is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In industrial settings, the production of 1-[4’-(Dimethylamino)[1,1’-biphenyl]-2-yl]ethan-1-one follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4’-(Dimethylamino)[1,1’-biphenyl]-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ethanone moiety to an alcohol.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-[4’-(Dimethylamino)[1,1’-biphenyl]-2-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[4’-(Dimethylamino)[1,1’-biphenyl]-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the biphenyl structure provides hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[4-(Dimethylamino)phenyl]ethanone: Similar structure but lacks the biphenyl moiety.
1-[4-(Diphenylamino)phenyl]ethanone: Contains a diphenylamino group instead of a dimethylamino group.
4-(Dimethylamino)acetophenone: Similar structure but lacks the biphenyl moiety.
Uniqueness
1-[4’-(Dimethylamino)[1,1’-biphenyl]-2-yl]ethan-1-one is unique due to its biphenyl structure combined with a dimethylamino group and an ethanone moiety. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
922529-77-9 |
|---|---|
Formule moléculaire |
C16H17NO |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
1-[2-[4-(dimethylamino)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C16H17NO/c1-12(18)15-6-4-5-7-16(15)13-8-10-14(11-9-13)17(2)3/h4-11H,1-3H3 |
Clé InChI |
QLVBPVUWZLAHBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC=C1C2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide](/img/structure/B14191170.png)


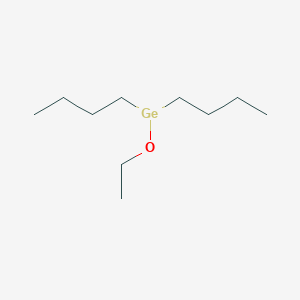
![Silane, [(3-butyl-5-iodo-2-thienyl)ethynyl]trimethyl-](/img/structure/B14191212.png)
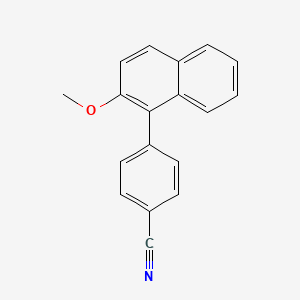
![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-phenyl-5H-pyrido[4,3-b]indole)](/img/structure/B14191215.png)
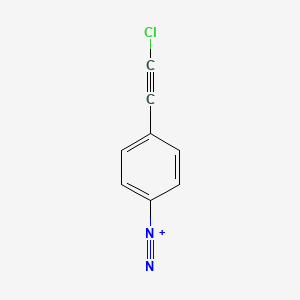
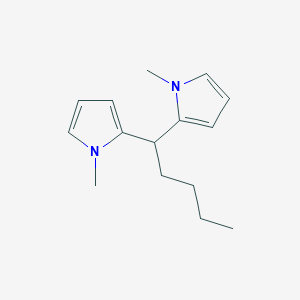
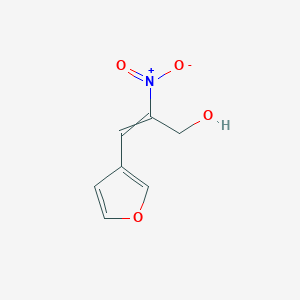
![4-[4-[2-[4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenyl]ethenyl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14191228.png)

![(2R)-2-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14191233.png)

